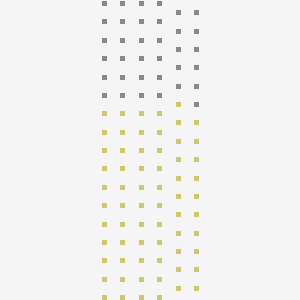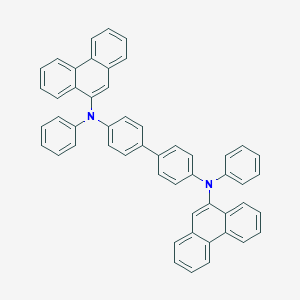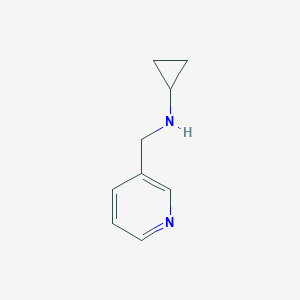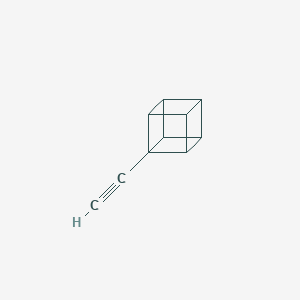
1-Ethynylcubane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynylcubane: is a hydrocarbon compound with a unique structure that has attracted the attention of researchers in various fields. It is a cubane derivative with an ethynyl group attached to one of the carbon atoms The cubane structure itself is highly strained and consists of eight carbon atoms arranged in a cubic configuration
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethynylcubane can be synthesized through various methods. One common approach involves the reaction of cubane with ethynylating agents under specific conditions. For instance, the reaction of cubane with ethynylmagnesium bromide in the presence of a palladium catalyst can yield this compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory-scale methods. The use of scalable reaction conditions and efficient purification techniques is crucial for industrial applications.
化学反应分析
Types of Reactions: 1-Ethynylcubane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Halogenation reactions using halogenating agents like bromine or chlorine are common.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethylcubane.
Substitution: Formation of halogenated cubane derivatives.
科学研究应用
1-Ethynylcubane has a wide range of scientific research applications due to its unique structural properties and reactivity:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its strained structure makes it an interesting subject for studying reaction mechanisms and kinetics.
Biology: Researchers are exploring its potential as a scaffold for drug design, given its rigid and compact structure.
Medicine: Its derivatives are being investigated for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is used in the development of advanced materials, such as high-energy-density materials and polymers with unique mechanical properties.
作用机制
The mechanism of action of 1-ethynylcubane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the cubane structure, leading to the formation of new compounds with distinct properties. These interactions can affect biological pathways, making this compound and its derivatives potential candidates for drug development .
相似化合物的比较
Cubane: The parent compound of 1-ethynylcubane, consisting of eight carbon atoms in a cubic configuration.
1,4-Diethynylcubane: A derivative with two ethynyl groups attached to the cubane structure.
1,3-Disubstituted Cubanes: Compounds with various substituents at the 1 and 3 positions of the cubane structure.
Uniqueness: Its structure allows for specific interactions and modifications that are not possible with other similar compounds, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
1-ethynylcubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNOVWJTSZHDJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12C3C4C1C5C4C3C25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
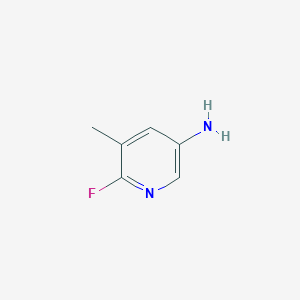
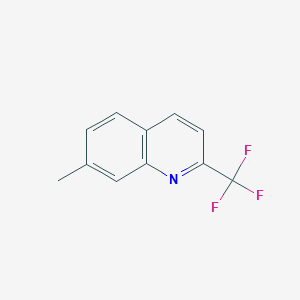
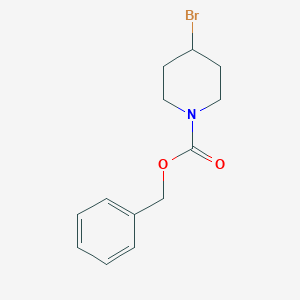


![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
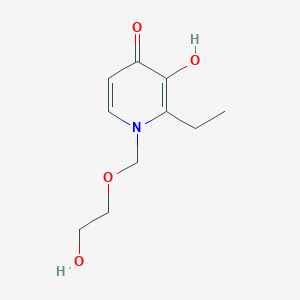


![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
